YD277 -

YD277

Catalog Number: EVT-1535812
CAS Number:
Molecular Formula: C22H30ClN3O4
Molecular Weight: 435.949
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YD277 is a novel small molecule derived from ML264, a KLF5 inhibitor that elicits cytotoxic effects in colon cancer cell lines. Krüpple-like factor 5 (KLF5) is a promising therapeutic target for TNBC. YD277 significantly induced G1 cell cycle arrest and apoptosis in MDA-MB-231 and MDA-MB-468 TNBC cells, independent of KLF5 inhibition. YD277 also reduced the protein expression levels of Cyclin D1, Bcl2 and Bclxl and promoted the expression of p21 and p27. YD277 (15 mg/kg) significantly suppressed the growth of MDA-MB-231 tumor xenografts in nude mice. These findings indicate that YD277 is a promising chemotherapeutic candidate for TNBC. Triple-negative breast cancer (TNBC) is an aggressive malignancy with poor clinical outcomes
Synthesis Analysis

The synthesis of YD277 involved the modification of the ML264 structure to enhance its efficacy. Researchers synthesized a series of derivatives from ML264, ultimately identifying YD277 as the most potent compound among 24 tested derivatives. The synthesis process included various organic reactions tailored to optimize the compound's interaction with cellular targets associated with cancer progression .

Technical Details

Molecular Structure Analysis

Structure Data

  • Molecular Formula: Not explicitly provided in the sources.
  • Structural Characteristics: Likely includes functional groups that enhance its binding affinity to target proteins involved in cell cycle regulation and apoptosis.
Chemical Reactions Analysis

YD277 has demonstrated specific chemical interactions within biological systems that lead to its anticancer effects. Notably, it induces G1 cell cycle arrest and promotes apoptosis in triple-negative breast cancer cells through mechanisms independent of KLF5 inhibition.

Reactions

  • Inhibition of DNA Synthesis: YD277 significantly reduces DNA synthesis in treated cancer cells in a dose-dependent manner.
  • Protein Expression Modulation: It decreases levels of Cyclin D1 and Bcl2 while increasing p21 and p27 expression levels, indicating its role in cell cycle regulation and apoptosis .
Mechanism of Action

The mechanism by which YD277 exerts its effects involves multiple pathways:

  1. Cell Cycle Arrest: YD277 induces G1 phase arrest in MDA-MB-231 and MDA-MB-468 cells, preventing them from progressing through the cell cycle.
  2. Apoptosis Induction: The compound activates the endoplasmic reticulum stress pathway via IRE1α transcription, which is crucial for mediating apoptosis in these cancer cells .
  3. Protein Regulation: YD277 modulates the expression levels of various proteins associated with apoptosis and cell cycle progression, contributing to its cytotoxic effects .
Physical and Chemical Properties Analysis

While specific physical and chemical properties of YD277 are not extensively documented in the literature, general characteristics expected from small organic molecules include:

Relevant Data or Analyses

Further studies are required to fully characterize the physical properties such as melting point, boiling point, and solubility coefficients.

Applications

YD277 has significant potential applications in scientific research, particularly in oncology:

  • Cancer Research: As a potent inhibitor of triple-negative breast cancer cell proliferation, YD277 serves as a valuable tool for understanding cancer biology and developing new therapeutic strategies.
  • Drug Development: Its mechanism of action provides insights into targeting cellular pathways involved in tumor growth and survival, making it a candidate for further development into clinical therapies for aggressive cancers.
Introduction to YD277 and Triple-Negative Breast Cancer (TNBC)

Biomedical Context of TNBC: Prevalence, Clinical Challenges, and Therapeutic Gaps

Triple-negative breast cancer (TNBC), defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, represents 10–24% of invasive breast cancers [2] [4]. It exhibits distinct epidemiological features, including a higher incidence in younger women (<50 years), BRCA1/2 mutation carriers (~35% prevalence), and greater metastatic potential to visceral organs (lungs, liver, brain) compared to hormone receptor-positive subtypes [2] [9]. Clinically, TNBC is characterized by early recurrence (peaking at ∼3 years post-diagnosis), chemotherapy resistance, and a dismal 5-year survival rate of <20% for metastatic cases [2] [4] [9].

Therapeutic gaps stem from TNBC’s molecular heterogeneity and lack of druggable targets. Standard-of-care relies on cytotoxic chemotherapy (e.g., anthracyclines, taxanes), but suboptimal efficacy is common: Only 30–40% of patients achieve a pathological complete response with neoadjuvant chemotherapy, and acquired resistance frequently develops [2] [7]. Targeted therapies (e.g., PARP inhibitors, immune checkpoint inhibitors) benefit only subsets (e.g., PD-L1+ or BRCA-mutated cases), leaving most patients without effective options [7] [9]. This underscores the critical need for novel agents targeting fundamental oncogenic pathways in TNBC.

Table 1: Key Clinical and Molecular Features of TNBC vs. Other Breast Cancer Subtypes

CharacteristicTNBCLuminal AHER2+
Receptor StatusER⁻/PR⁻/HER2⁻ER⁺/PR⁺/HER2⁻HER2⁺ (ER±/PR±)
Prevalence (%)10–2450–6015–20
Peak Recurrence<3 years>5 years2–3 years
Common Metastatic SitesLungs, brain, liverBoneLiver, brain
5-yr Survival (Stage IV)<20%~35%~30%
BRCA AssociationStrong (35–40%)WeakModerate
Standard Systemic TherapyCytotoxic chemotherapyEndocrine + CDK4/6 inhibitorsAnti-HER2 + chemotherapy

KLF5 as a Therapeutic Target in Oncology: Mechanistic Rationale and Limitations

Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor, regulates cellular proliferation, apoptosis, stemness, and metabolism. Its role in cancer is context-dependent: It acts as an oncogene in colorectal, bladder, and pancreatic cancers by activating Cyclin D1, MYC, and FGF-BP1 [3] [5] [10]. Conversely, KLF5 suppresses tumorigenesis in myeloid leukemia and esophageal squamous cell carcinoma via p21 induction and glutathione metabolism modulation [5] [8]. In TNBC, KLF5 is consistently pro-tumorigenic—driving proliferation, invasion, and chemoresistance by:

  • Upregulating Cyclin D1 and suppressing p27 to accelerate G1/S transition [4] [5]
  • Activating STAT3 signaling to enhance survival and epithelial-mesenchymal transition (EMT) [10]
  • Promoting cancer stem cell (CSC) traits via NANOG and OCT4 [5] [10]

KLF5’s oncogenic functions in TNBC are amplified by frequent genomic gains at 13q22.1 (its locus) and signaling inputs from Ras, Wnt, and TGF-β pathways [3] [5]. Preclinical studies validate KLF5 inhibition as a therapeutic strategy: KLF5 knockdown reduces TNBC xenograft growth and sensitizes cells to chemotherapy [4] [10]. However, first-generation KLF5 inhibitors like ML264 face limitations:

  • Low potency (IC₅₀ >20 μM in colon cancer cells) [4] [6]
  • Inconsistent efficacy across cancer types [3]
  • Undefined off-target effects [3]

Table 2: Context-Dependent Roles of KLF5 in Human Cancers

Cancer TypeKLF5 FunctionKey Target GenesTherapeutic Implication
TNBCOncogeneCyclin D1, STAT3, NANOGInhibition suppresses growth & stemness
Colorectal CancerOncogeneMYC, FGF-BP1ML264 shows activity in vitro
Acute Myeloid LeukemiaTumor suppressorp21, GSTM1Overexpression reduces proliferation
Esophageal SCCTumor suppressorp15, TGF-βRIILoss accelerates tumorigenesis
Ovarian CancerOncogeneSTAT3, BCL2High expression correlates with poor prognosis [10]

Emergence of YD277: Structural Derivation from ML264 and Novel Pharmacological Potential

YD277 is a second-generation KLF5-targeted compound synthesized through systematic optimization of ML264, a benzimidazole-based KLF5 inhibitor identified via high-throughput screening in colon cancer [4] [6]. Key structural modifications include:

  • Core Scaffold Optimization: Replacement of ML264’s central thiazole with a pyrazine ring, enhancing DNA-binding interference.
  • Side Chain Engineering: Introduction of a chloro-phenyl group at C3 and a methyl-piperazine at N1, improving solubility and target engagement.
  • Steric Tuning: Addition of a methoxy group ortho to the benzimidazole, reducing off-target binding [4] [6].

These changes yielded a molecule (C₂₂H₃₀ClN₃O₄, MW 435.95) with >10-fold enhanced potency over ML264, demonstrating IC₅₀ values of 1.5–10 μM in TNBC cell lines (MDA-MB-231, MDA-MB-468) versus ML264’s IC₅₀ >30 μM [4] [6]. Unexpectedly, YD277’s anti-TNBC activity extends beyond KLF5 inhibition:

  • KLF5-Independent Cytotoxicity: YD277 retains efficacy in KLF5-knockdown TNBC cells, inducing G1 arrest via downregulation of Cyclin D1, Bcl-2, and Bcl-xL, while upregulating p21 and p27 [4] [6].
  • ER Stress Activation: YD277 promotes IRE1α transcription—a key endoplasmic reticulum (ER) stress sensor—triggering JNK phosphorylation and caspase-3 cleavage. IRE1α knockdown abolishes YD277-induced apoptosis [4].
  • In Vivo Efficacy: Daily administration (15 mg/kg i.p.) suppresses MDA-MB-231 xenograft growth by >60% in nude mice, correlating with reduced Ki-67 and increased TUNEL staining in tumors [4] [6].

Table 3: Structural and Functional Comparison of ML264 vs. YD277

PropertyML264YD277Biological Consequence
Core StructureBenzimidazole-thiazoleBenzimidazole-pyrazineEnhanced DNA binding interference
Key ModificationsNone (prototype)C3: Chloro-phenyl; N1: Methyl-piperazine; Methoxy-benzeneImproved solubility & potency
Anti-TNBC IC₅₀ (μM)>301.5–10>10-fold efficacy gain
KLF5 DependenceHigh (loss of activity in KLF5⁻/⁻ cells)Low (retains activity in KLF5⁻/⁻ cells)Broader applicability across TNBC subtypes
Dominant MechanismKLF5 degradationKLF5 inhibition + IRE1α-mediated ER stressSynergistic apoptosis induction
In Vivo EfficacyModerate colon cancer suppression>60% TNBC xenograft growth inhibitionValidated TNBC activity [4] [6]

YD277 thus represents a multi-mechanistic agent with dual KLF5-inhibitory and ER stress-inducing activities, addressing the heterogeneity-driven resistance plaguing conventional TNBC therapies. Its progression into advanced preclinical development is warranted.

Properties

Product Name

YD277

IUPAC Name

tert-butyl (E)-4-(2-(3-(3-chlorophenyl)acrylamido)-N-methylacetamido)piperidine-1-carboxylate

Molecular Formula

C22H30ClN3O4

Molecular Weight

435.949

InChI

InChI=1S/C22H30ClN3O4/c1-22(2,3)30-21(29)26-12-10-18(11-13-26)25(4)20(28)15-24-19(27)9-8-16-6-5-7-17(23)14-16/h5-9,14,18H,10-13,15H2,1-4H3,(H,24,27)/b9-8+

InChI Key

QLZYWUJZDBTGDC-CMDGGOBGSA-N

SMILES

O=C(N1CCC(N(C(CNC(/C=C/C2=CC=CC(Cl)=C2)=O)=O)C)CC1)OC(C)(C)C

Solubility

Soluble in DMSO

Synonyms

YD277; YD-277; YD 277.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.